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Cat. No.: B2641321

Audience: Researchers, scientists, and drug development professionals.

Abstract: Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous
peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled apelin
receptor (APJ). ELA plays a crucial role in a variety of physiological processes, including
cardiovascular function, embryonic development, and fluid homeostasis. This technical guide
provides a comprehensive overview of the mechanism of action of human Elabela, with a focus
on its signaling pathways, quantitative pharmacology of its different isoforms, and detailed
experimental protocols for studying its activity. While the term "ELA-14" is not commonly used,
this guide incorporates data on various ELA isoforms, including a 14-amino acid peptide, to
provide a thorough analysis.

Introduction

Elabela is a peptide hormone encoded by the APELA gene. The primary translation product is a
54-amino acid preproprotein, which is processed into smaller, biologically active peptides, most
notably ELA-32, ELA-21, and ELA-11. These isoforms exhibit differential expression and
activity, suggesting specific physiological roles. ELA exerts its effects by binding to the APJ
receptor, a class A GPCR, leading to the activation of downstream signaling cascades.

Elabela Signaling Pathways

Upon binding to the APJ receptor, Elabela activates two primary signaling pathways: the G-
protein-dependent pathway and the (3-arrestin-dependent pathway. The balance between these
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pathways can be influenced by the specific Elabela isoform, leading to biased agonism.

G-Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory G-protein, Gai/o. Activation of this pathway
by Elabela leads to:

« Inhibition of cAMP Production: ELA binding to APJ inhibits the activity of adenylyl cyclase,
leading to a decrease in intracellular cyclic adenosine monophosphate (CAMP) levels.[1][2]

» Activation of ERK1/2 (MAPK) Pathway: Elabela stimulates the phosphorylation and
activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key
components of the mitogen-activated protein kinase (MAPK) cascade. This pathway is
involved in cell proliferation, differentiation, and survival.[1]

» Activation of PI3BK/AKT Pathway: Elabela promotes the phosphorylation and activation of
protein kinase B (AKT) through the phosphoinositide 3-kinase (PI13K) pathway.[3][4] This
pathway is critical for cell survival, growth, and metabolism.

B-Arrestin-Dependent Signaling

Elabela also promotes the recruitment of B-arrestins to the APJ receptor. This leads to:

o Receptor Internalization: 3-arrestin binding mediates the endocytosis of the APJ receptor,
which can lead to signal desensitization or the initiation of distinct signaling events from
intracellular compartments.

» Biased Signaling: Different Elabela isoforms show varying efficacy in recruiting 3-arrestin,
suggesting that they can act as biased agonists, preferentially activating one pathway over
the other. For instance, longer isoforms like ELA-32 may have a stronger bias towards the 3-
arrestin pathway compared to shorter isoforms.

Signaling Pathway Diagram:
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Elabela signaling through the APJ receptor.

Quantitative Pharmacology

The different isoforms of Elabela exhibit distinct pharmacological properties. The following
tables summarize the available quantitative data for the potency (pD2 or -logeC50) and
efficacy (EMAX) of various Elabela and apelin peptides in different functional assays.

Table 1: Potency (pD2) and Efficacy (EMAX) of Elabela and Apelin Isoforms in cAMP Inhibition,
B-Arrestin Recruitment, and Receptor Internalization Assays.

Ligand CcAMP Inhibition B-Arre.stin Receptc?r .
Recruitment Internalization

pD2 EMAX (%) pD2

[Pyrllapelin-13 9.55+0.08 100 8.87 £ 0.04
ELA-32 9.43 £ 0.09 94 +2 9.07 £ 0.04
ELA-21 9.24 + 0.07 94 +2 9.02 £ 0.04
ELA-11 8.01 + 0.07 933 7.71 £ 0.05
ELA-14 - - 9.08 £ 0.04
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Data are presented as mean = SEM. EMAX is expressed relative to [Pyrl]apelin-13.

Table 2: Binding Affinities (Ki) of Elabela and Apelin Isoforms for the APJ Receptor.

Ligand Ki (nM)
Apelin-13 8.336
pGlul-apelin-13 14.366
Apelin-17 4.651
Apelin-36 1.735
ELA-21 4.364
ELA-32 1.343

Experimental Protocols

This section details the methodologies for key experiments used to characterize the
mechanism of action of Elabela.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Elabela isoforms to the APJ receptor.
Protocol:

 Membrane Preparation: HEK293 cells transiently or stably expressing the human APJ
receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the
membranes, which are then resuspended in a binding buffer.

o Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [125]]-apelin-
13) is incubated with the membrane preparation in the presence of increasing concentrations
of unlabeled competitor ligands (Elabela isoforms or apelin).

¢ Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The
reaction is then terminated by rapid filtration through a filter plate to separate bound from
free radioligand.
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» Detection: The radioactivity retained on the filters is measured using a scintillation counter.

o Data Analysis: The data are fitted to a one-site competition binding equation to determine the
IC50 (concentration of competitor that inhibits 50% of specific binding) for each ligand. The
Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay:

Prepare APJ-expressing
cell membranes

Incubate membranes with
radiolabeled ligand and
compeutor (Elabela)

Separate bound and free
ligand by filtration
(Quantify radioactiwty)

(Calculate IC50 and KD
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Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This assay measures the ability of Elabela to inhibit adenylyl cyclase activity.

Protocol:
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o Cell Culture: Cells expressing the APJ receptor (e.g., CHO or HEK293 cells) are cultured in
96-well plates.

» Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent
cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in
the presence of varying concentrations of Elabela isoforms.

o Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP
concentration is measured using a competitive immunoassay, such as a homogeneous time-
resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

o Data Analysis: The data are normalized to the response of forskolin alone and fitted to a
sigmoidal dose-response curve to determine the EC50 and EMAX for cAMP inhibition.

Experimental Workflow for cCAMP Assay:

Plate APJ-expressing cells

!
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Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b2641321?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2641321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Workflow for a cCAMP accumulation assay.

B-Arrestin Recruitment Assay

This assay quantifies the recruitment of 3-arrestin to the APJ receptor upon Elabela stimulation.
Protocol:

» Assay Principle: Several assay formats are available, including enzyme complementation
(e.g., PathHunter), bioluminescence resonance energy transfer (BRET), and NanoBIT
technology. These assays typically involve co-expressing the APJ receptor and B-arrestin
fused to complementary reporter fragments.

o Cell Transfection and Culture: Cells are co-transfected with constructs for the tagged APJ
receptor and [3-arrestin.

o Ligand Stimulation: The transfected cells are stimulated with a range of concentrations of
Elabela isoforms.

 Signal Detection: Upon ligand-induced receptor activation, B-arrestin is recruited to the
receptor, bringing the reporter fragments into proximity and generating a detectable signal
(e.g., chemiluminescence or a BRET signal).

o Data Analysis: The signal is measured, and the data are plotted against the ligand
concentration to generate a dose-response curve, from which the EC50 and EMAX are
determined.

Logical Relationship in 3-Arrestin Recruitment Assay:
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Principle of a B-arrestin recruitment assay.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the ERK/MAPK pathway by Elabela.
Protocol:

Cell Culture and Starvation: APJ-expressing cells are cultured and then serum-starved to

reduce basal ERK1/2 phosphorylation.

Ligand Stimulation: Cells are treated with different concentrations of Elabela for a short

period (typically 5-15 minutes).

Cell Lysis: The cells are lysed to extract cellular proteins.

Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total
ERK1/2 are measured. This can be done by Western blotting, cell-based ELISA, or
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AlphaScreen assays.

o Data Analysis: The p-ERK1/2 signal is normalized to the total ERK1/2 signal. The data are
then used to generate a dose-response curve to determine the EC50 and EMAX for ERK1/2
activation.

Experimental Workflow for ERK1/2 Phosphorylation Assay:
Serum-starve
APJ-expressing cells
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varying [Elabela]
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Workflow for an ERK1/2 phosphorylation assay.

Conclusion

Elabela is a pleiotropic hormone with a complex mechanism of action mediated through the
APJ receptor. Its various isoforms exhibit distinct pharmacological profiles, activating G-protein
and [-arrestin signaling pathways to different extents. This biased agonism suggests that
specific Elabela peptides could be developed as targeted therapeutics for a range of
cardiovascular and other diseases. The experimental protocols detailed in this guide provide a
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robust framework for the further characterization of Elabela's physiological functions and for the
screening and development of novel drugs targeting the Elabela/APJ system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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